N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-5-2-3-6-15(13)23-11-17(20)19-12-18(21)9-4-7-16-14(18)8-10-22-16/h2-3,5-6,8,10,21H,4,7,9,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIOWGFBPDBLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzofuran moiety, which is known for its diverse biological effects. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interactions with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 273.33 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds containing tetrahydrobenzofuran structures have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage due to oxidative stress and excitotoxicity. This suggests potential applications in treating neurodegenerative diseases.
- Analgesic Properties : The compound may also exhibit pain-relieving effects by interacting with pain pathways in the central nervous system.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or metabolic pathways related to pain and neurodegeneration.
- Receptor Modulation : It potentially modulates receptors that play roles in pain perception and inflammation, such as the TRPV1 receptor.
Study 1: Anti-inflammatory Activity
A study demonstrated that a related tetrahydrobenzofuran derivative significantly reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines. This suggests that this compound could have similar effects due to its structural similarities .
Study 2: Neuroprotective Effects
In vitro studies indicated that compounds with the tetrahydrobenzofuran structure could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes.
Comparative Biological Activity Table
Comparison with Similar Compounds
Thiazolidinone Derivatives ()
Compounds 5d, 5e, and 5f from Molecules (2009) share the acetamide functional group but differ in their core structures, which are based on thiazolidinone rings substituted with dihydroxyphenyl groups . Key comparisons:
- Core Structure: Thiazolidinone (5-membered ring with N and S) vs. tetrahydrobenzofuran (6-membered oxygen-containing ring).
- Substituents : Multiple hydroxyl groups in 5d–5f increase hydrophilicity, whereas the target compound’s o-tolyloxy group adds lipophilicity.
- Spectral Data: Thiazolidinone derivatives exhibit strong IR absorption at ~1700 cm⁻¹ (C=O stretch), comparable to the acetamide carbonyl in the target compound.
Tetrahydrobenzothiophen Acetamide ()
The compound N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide features a tetrahydrobenzothiophen core with a cyano substituent . Contrasts include:
- Heteroatom : Thiophene (S) vs. furan (O). Thiophene’s higher lipophilicity may improve membrane permeability but reduce solubility.
- Synthesis : Both compounds require multi-step syntheses involving reflux conditions and bases (e.g., K₂CO₃), suggesting similar stability under basic conditions.
o-Tolyloxy Acetamide Derivatives ()
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide shares the o-tolyloxy-acetamide motif but replaces the tetrahydrobenzofuran with a 4-acetylphenoxy group . Key differences:
- Aromatic System: The acetylphenoxy group introduces a planar, conjugated system, whereas the tetrahydrobenzofuran in the target compound is non-planar and partially saturated.
- Hazards : This compound is classified for acute oral toxicity (H302) and skin irritation (H315), which may correlate with the o-tolyl group’s lipophilic nature. The target compound’s tetrahydrobenzofuran-hydroxymethyl group could mitigate such hazards by improving solubility.
- Molecular Weight: The acetylphenoxy derivative has a molecular weight of 283.32 g/mol, while the target compound’s tetrahydrobenzofuran core likely reduces its weight slightly.
Data Table: Comparative Analysis
Research Implications and Limitations
- The tetrahydrobenzofuran core in the target compound may balance solubility and membrane permeability better than thiazolidinone or benzothiophen analogs.
- Limitations : Direct pharmacological or spectral data for the target compound are absent in the provided evidence, necessitating further experimental studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via multi-step organic reactions, starting with the formation of the tetrahydrobenzofuran core. Key steps include:
- Amide coupling : Reacting 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-ylmethylamine with 2-(o-tolyloxy)acetic acid using coupling agents like EDCI/HOBt in anhydrous DCM .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
- Yield drivers : Temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acid), and inert atmosphere (N₂/Ar) reduce side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks for the tetrahydrobenzofuran ring (δ 1.5–2.5 ppm for CH₂ groups), acetamide carbonyl (δ ~170 ppm), and o-tolyloxy aromatic protons (δ 6.8–7.2 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard mitigation :
- GHS compliance : Classify as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?
- Resolution strategies :
- 2D NMR (COSY, HSQC, HMBC) : Map through-bond correlations to distinguish overlapping signals (e.g., tetrahydrobenzofuran CH₂ vs. acetamide methylene) .
- Computational modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) NMR spectra to identify conformational isomers .
Q. What strategies improve regioselectivity in synthesizing the tetrahydrobenzofuran moiety?
- Optimization approaches :
- Catalytic systems : Use Lewis acids (e.g., AlCl₃) to direct cyclization of precursor diols or epoxides into the tetrahydrobenzofuran structure .
- Solvent effects : Non-polar solvents (toluene) favor intramolecular cyclization over polymerization .
Q. Which in-vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
- Assay design :
- Antimicrobial testing : Use microdilution assays (MIC/MBC) against Gram+/Gram– bacteria, with ciprofloxacin as a positive control .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549), normalizing to untreated cells and doxorubicin controls .
- Data validation : Include triplicate replicates and solvent-only negative controls to exclude artifacts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodology :
- Stability studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC-UV at 254 nm.
- Kinetic analysis : Calculate half-life (t₁/₂) and identify degradation products (e.g., hydrolyzed acetamide) using LC-MS .
Experimental Design Considerations
Q. What chromatographic methods optimize purity assessment of this compound?
- HPLC conditions :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 90% over 20 min.
- Detection : UV at 220 nm; retention time ~12.5 min .
Biological Mechanism Exploration
Q. What molecular docking approaches predict the compound’s interaction with therapeutic targets (e.g., kinases)?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
